![molecular formula C13H20ClN3O B12218062 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218062.png)
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound that features a furan ring and a pyrazole ring connected via a methanamine bridge
Preparation Methods
The synthesis of 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of certain biochemical pathways, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other pyrazole and furan derivatives. What sets 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine apart is its unique combination of these two rings, which imparts distinct chemical and biological properties. Some similar compounds are:
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- Various substituted imidazoles .
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H20ClN3O |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13;/h3-7,11,14H,8-10H2,1-2H3;1H |
InChI Key |
NZCWPGPNHIVCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


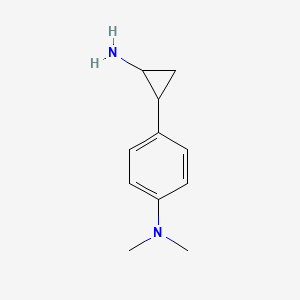

![5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217990.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12217993.png)
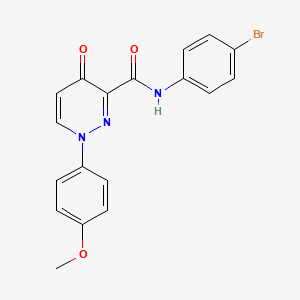
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218004.png)
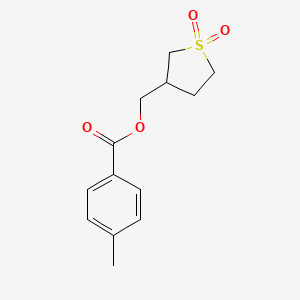

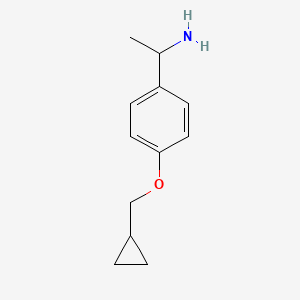
amine](/img/structure/B12218053.png)
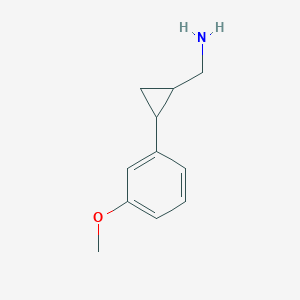
![3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12218060.png)

![methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate](/img/structure/B12218066.png)
